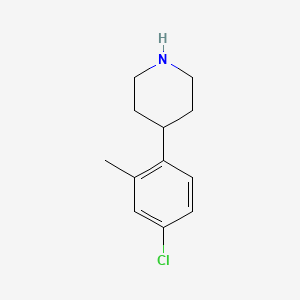

4-(4-Chloro-2-methylphenyl)piperidine

説明

4-(4-Chloro-2-methylphenyl)piperidine is a piperidine derivative characterized by a chloro-substituted phenyl ring attached to the piperidine scaffold. The compound’s structure combines a bicyclic amine (piperidine) with a substituted aromatic ring, making it a versatile intermediate in medicinal chemistry and drug design. Its pharmacological relevance stems from the piperidine moiety’s ability to modulate receptor binding, while the chloro and methyl groups influence lipophilicity, steric effects, and electronic properties .

特性

分子式 |

C12H16ClN |

|---|---|

分子量 |

209.71 g/mol |

IUPAC名 |

4-(4-chloro-2-methylphenyl)piperidine |

InChI |

InChI=1S/C12H16ClN/c1-9-8-11(13)2-3-12(9)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |

InChIキー |

KXQFLHNBBSGFJD-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC(=C1)Cl)C2CCNCC2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-methylphenyl)piperidine can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-methylbenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

化学反応の分析

Types of Reactions

4-(4-Chloro-2-methylphenyl)piperidine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to yield secondary amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

Substitution: Formation of substituted piperidines.

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary amines.

Coupling: Formation of biaryl compounds.

科学的研究の応用

4-(4-Chloro-2-methylphenyl)piperidine has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Biological Studies: Used in the study of receptor-ligand interactions and enzyme inhibition.

Materials Science: Employed in the development of novel materials with specific electronic or optical properties.

作用機序

The mechanism of action of 4-(4-Chloro-2-methylphenyl)piperidine depends on its specific application. In medicinal chemistry, it may act as an agonist or antagonist at various receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include neurotransmitter receptors and ion channels .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following comparison focuses on piperidine derivatives with analogous aromatic substitutions, highlighting differences in physicochemical properties, synthetic routes, and biological activities.

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula C₁₂H₁₆ClN.

Key Observations:

Structural Variations: Substituent Position: The position of the chloro and methyl groups on the phenyl ring significantly impacts steric hindrance and electronic effects. For example, 4-(4-Chloro-2-methylphenyl)piperidine has a meta-methyl group, which may enhance metabolic stability compared to para-substituted analogs .

Synthetic Routes :

- 4-(4-Chloro-2-methylphenyl)piperidine analogs are often synthesized via nucleophilic substitution or reductive amination. For instance, describes using piperidine with bromonitrobenzene intermediates under Pd/C catalysis to form similar structures .

- Boron-containing derivatives (e.g., CAS 857531-60-3) are synthesized for cross-coupling reactions, enabling modular drug design .

Histamine H₃ antagonists, such as 4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine, are explored for Alzheimer’s disease, leveraging the piperidine scaffold’s affinity for CNS targets .

Physicochemical Properties :

- Melting points for related compounds range from 268–287°C (e.g., pyridine derivatives in ), suggesting high crystallinity and stability . The absence of such data for 4-(4-Chloro-2-methylphenyl)piperidine implies further experimental characterization is needed.

生物活性

4-(4-Chloro-2-methylphenyl)piperidine is a piperidine derivative characterized by its unique molecular structure, which includes a piperidine ring and a 4-chloro-2-methylphenyl substituent. This compound has garnered attention for its potential biological activities, particularly in pharmacology, due to its structural similarities to known psychoactive substances. The molecular formula of this compound is C13H16ClN.

Chemical Structure

The compound's structure can be visualized as follows:

Where the piperidine ring contributes to its reactivity and biological interactions.

Pharmacological Potential

Research indicates that 4-(4-Chloro-2-methylphenyl)piperidine exhibits various biological activities, particularly affecting the central nervous system. Its pharmacological profile suggests potential applications in treating conditions such as anxiety, depression, and other neuropsychiatric disorders.

The specific mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve interactions with neurotransmitter receptors. Studies on similar compounds have shown that they can act on:

- Dopamine receptors

- Serotonin receptors

- Norepinephrine transporters

These interactions are crucial for understanding the compound's potential therapeutic effects.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals variations in biological activity based on substituent modifications. The following table summarizes key related compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 4-(4-Chlorophenyl)piperidine | Piperidine ring with a para-chlorophenyl group | Known for strong analgesic properties |

| 4-(3-Methylphenyl)piperidine | Piperidine ring with a meta-methylphenyl group | Exhibits different receptor selectivity |

| 1-(4-Chlorophenyl)-pyrrolidin-2-one | Pyrrolidine derivative with a para-chlorophenyl group | Different ring structure affecting reactivity |

The unique combination of chloro and methyl substituents in 4-(4-Chloro-2-methylphenyl)piperidine may confer distinct pharmacological properties compared to its analogs.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of piperidine derivatives, including 4-(4-Chloro-2-methylphenyl)piperidine. A study evaluating various piperidine derivatives found that some exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. While specific data on this compound's efficacy was limited, its structural relatives demonstrated promising results.

Cytotoxicity Evaluation

Cytotoxicity assays are essential for assessing the safety profile of new compounds. Research has shown that certain piperidine derivatives possess low cytotoxicity against mammalian cell lines, indicating a favorable therapeutic index. For instance, one study reported that derivatives similar to 4-(4-Chloro-2-methylphenyl)piperidine had IC50 values indicating minimal toxicity at effective concentrations.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for drug development. The presence of specific functional groups in piperidine derivatives can significantly influence their biological activity. For example, modifications to the aromatic ring or piperidine nitrogen can enhance receptor binding affinity or alter metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。